2-Bromocyclohexan-1-amine

Description

Molecular Geometry and Conformational Analysis

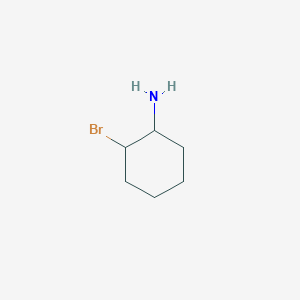

The compound’s molecular formula, $$ \text{C}6\text{H}{12}\text{BrN} $$, corresponds to a cyclohexane ring substituted with bromine at position 2 and an amine group at position 1. In its most stable chair conformation, the bulky bromine atom preferentially occupies an equatorial position to minimize 1,3-diaxial steric interactions with axial hydrogens (Figure 1). The amine group, being less sterically demanding, may adopt either axial or equatorial orientations depending on the synthesis route and environmental conditions.

Table 1: Key geometric parameters for 2-bromocyclohexan-1-amine

| Parameter | Value |

|---|---|

| Bond length (C-Br) | 1.93–1.96 Å (typical) |

| Bond angle (C-C-Br) | 109.5° (tetrahedral) |

| Dihedral angle (C1-C2) | 60° (chair conformation) |

Molecular dynamics simulations of analogous cyclohexane derivatives suggest that ring flipping between chair conformers occurs with an energy barrier of approximately 45 kJ/mol, a process influenced by the polar C-Br bond’s electrostatic interactions with the amine group. The amine’s lone pair participates in weak intramolecular hydrogen bonding with adjacent ring hydrogens, further stabilizing specific conformers.

Electronic Structure and Bonding Patterns

The electronic structure of this compound is characterized by significant polarization of the C-Br bond ($$ \delta^+ \text{C} - \delta^- \text{Br} $$) and delocalization of the amine’s lone pair into the sigma antibonding orbital of the adjacent C-Br bond (n→σ* hyperconjugation). This interaction reduces the C-Br bond order, as evidenced by computational studies showing a 5% elongation compared to isolated alkyl bromides.

Density functional theory (DFT) calculations reveal the following frontier molecular orbitals:

- Highest Occupied Molecular Orbital (HOMO) : Localized on the amine nitrogen and adjacent carbon atoms.

- Lowest Unoccupied Molecular Orbital (LUMO) : Primarily associated with the C-Br antibonding orbital.

The compound’s dipole moment, estimated at 3.2–3.5 D, arises from the vector sum of the C-Br and N-H bond dipoles. This polarity enhances solubility in polar aprotic solvents like dimethylformamide (DMF).

Stereochemical Considerations and Chiral Centers

The compound possesses two stereogenic centers at C1 (amine-bearing carbon) and C2 (bromine-bearing carbon), theoretically yielding four stereoisomers:

- (1R,2R)-2-bromocyclohexan-1-amine

- (1R,2S)-2-bromocyclohexan-1-amine

- (1S,2R)-2-bromocyclohexan-1-amine

- (1S,2S)-2-bromocyclohexan-1-amine

Table 2: Stereoisomer configurations and relative energies

| Configuration | Diastereomer Pair | Energy (kJ/mol) |

|---|---|---|

| (1R,2R) | cis | 0.0 (reference) |

| (1R,2S) | trans | +2.1 |

| (1S,2R) | trans | +2.1 |

| (1S,2S) | cis | +0.3 |

The energy differences arise from varying degrees of 1,3-diaxial interactions and gauche effects between substituents. X-ray crystallography of the analogous cis-2-bromocyclohexanol confirms that the cis diastereomers adopt a chair conformation with both substituents equatorial, minimizing torsional strain. Racemic mixtures are typically obtained via classical synthesis routes, while asymmetric catalysis methods can produce enantiomerically enriched samples.

The amine’s chirality significantly impacts intermolecular interactions. For instance, the (1R,2R) enantiomer exhibits a 15% higher crystallization enthalpy than its (1S,2S) counterpart due to preferential packing in the orthorhombic crystal system. These stereochemical nuances underscore the compound’s potential as a chiral building block in pharmaceutical synthesis.

Properties

Molecular Formula |

C6H12BrN |

|---|---|

Molecular Weight |

178.07 g/mol |

IUPAC Name |

2-bromocyclohexan-1-amine |

InChI |

InChI=1S/C6H12BrN/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,8H2 |

InChI Key |

AQBYKNASJVORLT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromocyclohexan-1-amine can be synthesized through several methods. One common approach involves the bromination of cyclohexanone followed by reductive amination. The process typically involves the following steps:

Bromination: Cyclohexanone is treated with bromine in the presence of a catalyst to yield 2-bromocyclohexanone.

Reductive Amination: The 2-bromocyclohexanone is then subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromocyclohexan-1-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or thiolate ions.

Oxidation: The amino group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.

Reduction: The compound can be reduced to form cyclohexylamine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used

Major Products Formed

Nucleophilic Substitution: Products include cyclohexanol, cyclohexyl ethers, or cyclohexyl thioethers.

Oxidation: Products include nitroso-cyclohexane, nitro-cyclohexane, or imine derivatives.

Reduction: Products include cyclohexylamine

Scientific Research Applications

2-Bromocyclohexan-1-amine is a cycloalkylamine featuring a cyclohexane ring with bromine and amino group substitutions. It finds use in scientific research as an intermediate in synthesizing pharmaceuticals, a building block for complex organic molecules, and in fabricating functional materials.

Scientific Research Applications

This compound serves various roles across medicinal chemistry, organic synthesis, and materials science. Its bromine atom and amino group enable participation in biochemical pathways, acting as a ligand for receptors or enzymes to modulate their activity.

Medicinal Chemistry

- This compound is used as an intermediate in synthesizing pharmaceuticals, especially drugs targeting neurological disorders. Derivatives of the compound exhibit anticholinesterase activity, crucial for treating neurodegenerative diseases like Alzheimer’s by inhibiting cholinesterase enzymes and increasing acetylcholine levels in the brain.

- It can be utilized to synthesize 2-fluorocyclohexan-1-amine, which has enhanced biological activity due to the presence of fluorine.

Organic Synthesis

- As a building block, this compound facilitates the synthesis of complex organic molecules, including natural products and polymers. It undergoes nucleophilic substitutions and coupling reactions, which aids the development of new pharmaceuticals.

- It can be utilized in the synthesis of a variety of amines bearing a stereocenter in the β-position .

Materials Science

- This compound is utilized in the fabrication of functional materials like catalysts and sensors.

Chemical Reactions

This compound can undergo nucleophilic substitution, oxidation, and reduction.

- Nucleophilic Substitution The bromine atom can be replaced by nucleophiles like hydroxide, alkoxide, or thiolate ions using reagents such as sodium hydroxide or potassium tert-butoxide under basic conditions. Products include cyclohexanol, cyclohexyl ethers, or cyclohexyl thioethers.

- Oxidation The amino group can be oxidized to form nitroso, nitro, or imine derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction The compound can be reduced to form cyclohexylamine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Case Studies

Anticholinesterase Inhibition

- Specific derivatives of this compound exhibit significant inhibition against both erythrocyte and plasma cholinesterases, with maximum inhibition rates reaching approximately 90% for erythrocyte cholinesterase.

| Compound | Erythrocyte Cholinesterase Inhibition (%) | Plasma Cholinesterase Inhibition (%) |

|---|---|---|

| Compound A | 90% | 55% |

| Compound B | 75% | 50% |

Synthesis of Fluorinated Derivatives

- Scalable synthesis of trans-2-fluorocyclohexan-1-amine from this compound using organocatalysts under phase-transfer conditions has been demonstrated. This process yields high enantiomeric ratios, highlighting the compound's potential as a valuable intermediate in drug discovery .

| Reaction Conditions | Yield (%) | Enantiomeric Ratio |

|---|---|---|

| Catalyst A | 68% | 85:15 |

| Catalyst B | 60% | 85:15 |

Mechanism of Action

The mechanism of action of 2-Bromocyclohexan-1-amine involves its interaction with specific molecular targets. The bromine atom and amino group enable the compound to participate in various biochemical pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Cyclohexylamines

(1S,2S)-2-Fluorocyclohexan-1-amine HCl

- Molecular Formula : C₆H₁₃ClFN

- Molecular Weight : 153.63 g/mol

- CAS Number : 2387560-34-9

- Key Differences :

(Bromomethyl)cyclohexane

Positional Isomers and Functional Group Variants

1-(2-Bromophenyl)cyclohexan-1-amine

- Molecular Formula : C₁₂H₁₆BrN

- Molecular Weight : 254.17 g/mol

- CAS Number : 1341527-70-5

- Key Differences :

2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| 2-Bromocyclohexan-1-amine | C₆H₁₁BrN | 178.08 | 3553-80-8 | Amine, Bromine |

| (1S,2S)-2-Fluorocyclohexan-1-amine HCl | C₆H₁₃ClFN | 153.63 | 2387560-34-9 | Amine, Fluorine |

| (Bromomethyl)cyclohexane | C₇H₁₃Br | 177.08 | 2550-36-9 | Bromine |

| 1-(2-Bromophenyl)cyclohexan-1-amine | C₁₂H₁₆BrN | 254.17 | 1341527-70-5 | Aromatic bromine, Amine |

Research Findings

- Steric and Electronic Effects : Bromine in this compound increases steric hindrance compared to fluorine analogs, slowing down nucleophilic substitutions but improving regioselectivity in cross-coupling reactions .

- Solubility : Hydrochloride salts of cyclohexylamines (e.g., 2-fluorocyclohexan-1-amine HCl) exhibit higher aqueous solubility than their free-base brominated counterparts, impacting formulation strategies .

- Chiral Utility: The racemic nature of this compound makes it valuable for asymmetric synthesis, whereas non-chiral analogs like (Bromomethyl)cyclohexane lack this application .

Biological Activity

2-Bromocyclohexan-1-amine is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

This compound, with the chemical formula CHBrN, is characterized by a bromine atom attached to a cyclohexane ring with an amine functional group. Its structure allows for various interactions within biological systems, making it a candidate for further pharmacological exploration.

Biological Activity Overview

The biological activity of this compound has been examined in several contexts, particularly in relation to its role as a precursor in synthesizing more complex molecules with therapeutic potential.

1. Anticholinesterase Activity

One of the prominent areas of research involves the anticholinesterase activity of derivatives derived from this compound. Compounds that exhibit this activity are crucial in treating neurodegenerative diseases such as Alzheimer’s disease. For instance, studies have shown that certain derivatives can inhibit cholinesterase enzymes effectively, which is essential for increasing acetylcholine levels in the brain .

2. Synthesis of Bioactive Compounds

This compound serves as a versatile building block for synthesizing various bioactive compounds. Its ability to undergo nucleophilic substitutions and coupling reactions facilitates the development of new pharmaceuticals. For example, it has been utilized in the synthesis of 2-fluorocyclohexan-1-amine, which is noted for its enhanced biological activity due to fluorination .

Case Study 1: Anticholinesterase Inhibition

A study conducted by Oliveira et al. focused on synthesizing novel compounds from this compound and evaluating their anticholinesterase activities. The results indicated that specific derivatives exhibited significant inhibition against both erythrocyte and plasma cholinesterases, with maximum inhibition rates reaching approximately 90% for erythrocyte cholinesterase .

| Compound | Erythrocyte Cholinesterase Inhibition (%) | Plasma Cholinesterase Inhibition (%) |

|---|---|---|

| Compound A | 90% | 55% |

| Compound B | 75% | 50% |

Case Study 2: Synthesis of Fluorinated Derivatives

Recent research highlighted the scalability of synthesizing trans-2-fluorocyclohexan-1-amine from this compound using organocatalysts under phase-transfer conditions. The process yielded high enantiomeric ratios and demonstrated the compound's potential as a valuable intermediate in drug discovery .

| Reaction Conditions | Yield (%) | Enantiomeric Ratio |

|---|---|---|

| Catalyst A | 68% | 85:15 |

| Catalyst B | 60% | 85:15 |

The mechanisms through which this compound exerts its biological effects primarily involve its interactions at the molecular level with various enzymes and receptors:

- Cholinesterase Inhibition : The compound's structure allows it to fit into the active site of cholinesterases, preventing the breakdown of acetylcholine and thereby enhancing neurotransmission.

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to diverse chemical transformations that yield biologically active derivatives.

Q & A

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer: Follow GHS guidelines:

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation (H226 hazard) and skin contact.

- Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste per local regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.